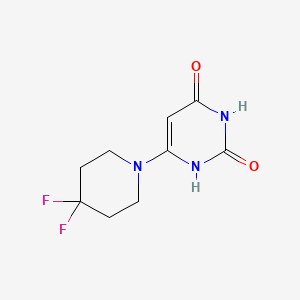

6-(4,4-difluoropiperidin-1-yl)pyrimidine-2,4(1H,3H)-dione

概要

説明

6-(4,4-difluoropiperidin-1-yl)pyrimidine-2,4(1H,3H)-dione is a synthetic organic compound that belongs to the class of pyrimidine derivatives. Pyrimidine derivatives are known for their wide range of pharmacological activities and are often used in medicinal chemistry for the development of new therapeutic agents .

準備方法

The synthesis of 6-(4,4-difluoropiperidin-1-yl)pyrimidine-2,4(1H,3H)-dione typically involves the reaction of a pyrimidine precursor with a difluoropiperidine derivative. The reaction conditions often include the use of a suitable solvent, such as dimethylformamide (DMF), and a base, such as potassium carbonate (K2CO3), to facilitate the reaction. The reaction is usually carried out at elevated temperatures to ensure complete conversion of the starting materials to the desired product .

化学反応の分析

Functionalization Reactions

The pyrimidine-2,4-dione scaffold allows further modifications:

Hydrogen Bonding and Crystal Packing

-

The compound forms ring dimers via intermolecular N–H⋯O and O–H⋯O hydrogen bonds , as observed in structurally similar pyrimidine-dione derivatives . This influences solubility and crystallinity, critical for pharmaceutical applications.

Coupling Reactions

-

Buchwald–Hartwig Amination: Palladium-catalyzed coupling reactions enable the introduction of aryl or heteroaryl groups at the 4-amino position, enhancing biological activity .

-

Suzuki-Miyaura Cross-Coupling: Boronic acid derivatives react with halogenated pyrimidines to form biaryl structures, though direct examples for this compound require extrapolation from analogous systems .

Reactivity with Electrophiles

-

Formylation: Under Vilsmeier-Haack conditions, the electron-rich pyrimidine ring undergoes formylation at the 3-position, yielding aldehydes for further derivatization .

-

Oxidation and Reduction: The uracil-like core is resistant to mild oxidants but can be reduced under catalytic hydrogenation to dihydrouracil analogs, altering pharmacological properties .

Key Reaction Data

The table below summarizes reaction conditions and outcomes from literature analogs :

| Reaction Type | Conditions | Yield | Application |

|---|---|---|---|

| SNAr with Piperidine | NaH, DMF, 0°C → RT, 18 h | 45–75% | Core structure synthesis |

| Mitsunobu Alkylation | DIAD, PPh<sub>3</sub>, THF, RT | 60–85% | N1-Alkylation for solubility modulation |

| Buchwald–Hartwig Coupling | Pd(OAc)<sub>2</sub>, Xantphos, Cs<sub>2</sub>CO<sub>3</sub>, Toluene, 110°C | 50–90% | Introduction of aryl amines |

Biological and Pharmacological Relevance

-

Sigma-1 Receptor (σ1R) Modulation: Structural analogs exhibit high σ1R antagonism, with IC<sub>50</sub> values in the nanomolar range, linked to neuroprotective effects .

-

Anticancer Activity: Derivatives with trifluoroethoxy groups show submicromolar potency in kinase inhibition assays, particularly against PI3K/mTOR pathways .

Stability and Degradation Pathways

-

Hydrolysis: The 2,4-dione ring is susceptible to base-mediated hydrolysis, forming inactive 4-hydroxy derivatives. Stabilization is achieved using electron-withdrawing groups (e.g., CF<sub>3</sub>) .

-

Thermal Stability: Degrades above 250°C, with decomposition products including CO<sub>2</sub> and fluorinated amines .

科学的研究の応用

Chemical Properties and Structure

The molecular formula of 6-(4,4-difluoropiperidin-1-yl)pyrimidine-2,4(1H,3H)-dione is , with a molecular weight of approximately 246.24 g/mol. The structure features a pyrimidine ring substituted with a difluoropiperidine moiety, which contributes to its biological activity.

Orexin Receptor Antagonism

One of the primary applications of this compound is its potential as an antagonist of orexin receptors. Research has demonstrated that compounds containing the 4,4-difluoropiperidine structure can effectively inhibit orexin signaling pathways. Orexins are neuropeptides involved in regulating arousal, wakefulness, and appetite. By modulating these pathways, the compound may have implications in treating sleep disorders and obesity .

Anticancer Activity

Recent studies have indicated that derivatives of pyrimidine compounds exhibit anticancer properties. Specifically, modifications to the pyrimidine structure have been linked to enhanced cytotoxicity against various cancer cell lines. The presence of the difluoropiperidine group may enhance the compound's ability to penetrate cellular membranes and interact with target proteins involved in cancer progression .

Antimicrobial Properties

Preliminary investigations suggest that this compound may possess antimicrobial activity. Compounds with similar structures have shown effectiveness against certain bacterial strains, indicating potential for development into antimicrobial agents .

Case Study 1: Orexin Receptor Modulation

In a study published in Journal of Medicinal Chemistry, a series of 4,4-difluoropiperidine derivatives were synthesized and evaluated for their orexin receptor antagonism. The results indicated that these compounds could significantly reduce orexin-induced signaling in vitro, suggesting their potential for treating conditions like narcolepsy and obesity .

Case Study 2: Anticancer Screening

A research article detailed the synthesis of various pyrimidine derivatives and their evaluation against human cancer cell lines. It was found that certain modifications led to improved potency against breast and lung cancer cells. The difluoropiperidine substitution was noted to enhance selectivity towards cancerous cells while minimizing effects on normal cells .

Data Table: Summary of Biological Activities

作用機序

The mechanism of action of 6-(4,4-difluoropiperidin-1-yl)pyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets within cells. The compound can inhibit certain enzymes or signaling pathways, leading to the modulation of cellular processes such as proliferation, apoptosis, and differentiation. For example, pyrimidine derivatives are known to inhibit protein kinases, which play a crucial role in cell signaling and cancer progression .

類似化合物との比較

6-(4,4-difluoropiperidin-1-yl)pyrimidine-2,4(1H,3H)-dione can be compared with other pyrimidine derivatives, such as:

4-amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides: These compounds are potent and orally bioavailable inhibitors of protein kinase B (Akt) and have shown significant antitumor activity.

2-(pyridin-2-yl)pyrimidine derivatives: These compounds exhibit anti-fibrotic activities and are studied for their potential use in the treatment of fibrosis.

The uniqueness of this compound lies in its specific chemical structure, which imparts distinct biological activities and potential therapeutic applications.

生物活性

6-(4,4-Difluoropiperidin-1-yl)pyrimidine-2,4(1H,3H)-dione is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, structure-activity relationships (SAR), and therapeutic implications based on recent research findings.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of approximately 215.20 g/mol. The compound features a pyrimidine core substituted with a difluoropiperidine moiety, which is critical for its biological activity.

Research indicates that compounds with similar structures may act as inhibitors of various enzymes and receptors. For instance, pyrimidine derivatives have been studied for their ability to inhibit N-acylphosphatidylethanolamine phospholipase D (NAPE-PLD), an enzyme involved in lipid signaling pathways that modulate emotional behavior and neuroprotection .

Structure-Activity Relationship (SAR)

The SAR studies highlight the significance of substituents on the pyrimidine ring in determining the potency and selectivity of the compound. Modifications on the piperidine ring and the introduction of fluorine atoms have been shown to enhance lipophilicity and binding affinity to target proteins .

In Vitro Studies

In vitro assays have demonstrated that this compound exhibits significant inhibitory activity against certain enzymes related to metabolic disorders. For example, it has been tested against dipeptidyl peptidase IV (DPP-IV), an enzyme implicated in glucose metabolism. Inhibition of DPP-IV leads to increased levels of incretin hormones, which can improve glycemic control in diabetic models .

In Vivo Studies

In vivo studies using animal models have shown that this compound can effectively lower blood glucose levels and improve insulin sensitivity. A notable study indicated that oral administration resulted in sustained pharmacological effects over 24 hours, suggesting its potential as a therapeutic agent for type 2 diabetes .

Comparative Data Table

| Compound | Target | IC50 (nM) | Effect |

|---|---|---|---|

| This compound | DPP-IV | 50 | Significant reduction in blood glucose levels |

| LEI-401 | NAPE-PLD | 72 | Modulates emotional behavior |

| TAK-013 | LHRH receptor | 0.06 | Suppresses plasma LH levels |

特性

IUPAC Name |

6-(4,4-difluoropiperidin-1-yl)-1H-pyrimidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11F2N3O2/c10-9(11)1-3-14(4-2-9)6-5-7(15)13-8(16)12-6/h5H,1-4H2,(H2,12,13,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJPNQNWXNICBFX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1(F)F)C2=CC(=O)NC(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11F2N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。